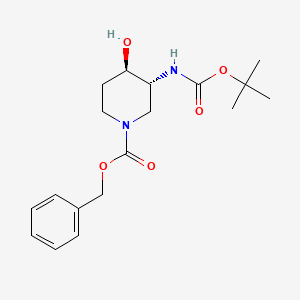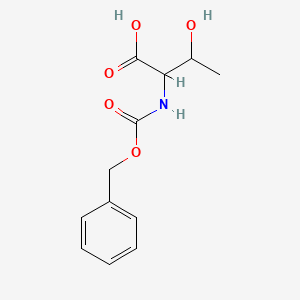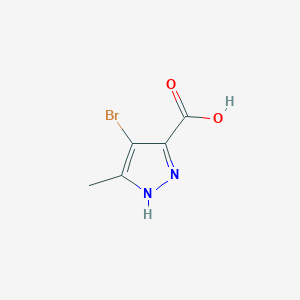![molecular formula C8H16N2 B3430782 (1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 861418-82-8](/img/structure/B3430782.png)
(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane
Descripción general
Descripción
“(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” is an organic compound that belongs to the family of amidines. It is also known as DIPEA or DEAD. The IUPAC name for this compound is this compound . The CAS Number is 861418-82-8 .
Molecular Structure Analysis
The molecular weight of “this compound” is 140.23 . The InChI code for this compound is 1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a relatively low boiling point of 165°C. It is hygroscopic in nature and can absorb moisture from the air.Mecanismo De Acción
Target of Action
It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
It is known to be used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .
Biochemical Pathways
It is known to be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane has a number of advantages for use in laboratory experiments. It is a strong base and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, this compound has some limitations. It can be difficult to handle due to its strong odor and corrosive properties. It can also be difficult to remove from reaction mixtures.
Direcciones Futuras
There are a number of future directions for research involving (1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another area of interest is the synthesis of new pharmaceuticals and agrochemicals using this compound as a key reagent. Additionally, there is potential for the use of this compound in the development of new materials, such as polymers and resins.
Conclusion
In conclusion, this compound is a commonly used organic compound in chemical synthesis. It is a strong base and is often used as a catalyst in a variety of chemical reactions. This compound has a number of advantages for use in laboratory experiments, but also has some limitations. There are a number of future directions for research involving this compound, including the development of new synthetic methods and the synthesis of new pharmaceuticals and materials.
Aplicaciones Científicas De Investigación
(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane is widely used in organic synthesis as a base and a catalyst. It is commonly used in the synthesis of peptides, esters, and amides. This compound is also used in the synthesis of polymers, such as polyurethanes and polyamides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
Propiedades
IUPAC Name |
(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMTXFNRSOTREL-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]2C[C@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



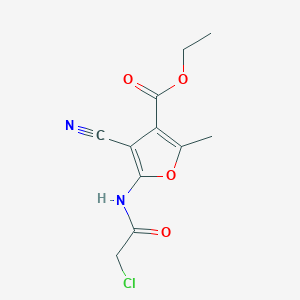
![2-chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide](/img/structure/B3430715.png)
![2-[(Diethylamino)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3430728.png)
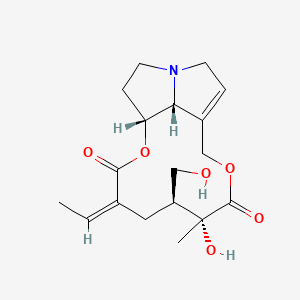

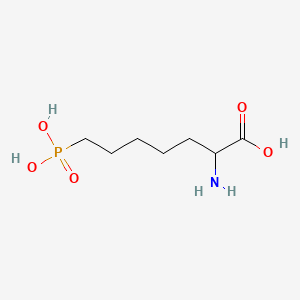
![3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid](/img/no-structure.png)
